
2-Amino-5-chloropyrazine
Overview
Description
2-Amino-5-chloropyrazine is a heterocyclic aromatic amine with the molecular formula C4H4ClN3 and a molecular weight of 129.55 g/mol . It features a pyrazine ring substituted with an amino group at the second position and a chlorine atom at the fifth position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-5-chloropyrazine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrazine with N-chloro-N-methoxy-4-methylbenzenesulfonamide (TSA) in acetonitrile at 40°C for four hours . The reaction mixture is then processed to isolate the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes steps such as regioselective chlorination, bromination, and cyanation, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Synthesis and Chemical Properties
2-Amino-5-chloropyrazine can be synthesized through several methods, including chlorination reactions of 2-aminopyrazine. The synthesis often involves the use of chlorinating agents like sodium hypochlorite in mild reaction conditions to enhance safety and reduce environmental impact. For instance, a method described in a patent outlines the preparation using 2-aminopyridine as a starting material, yielding a product with a high efficiency of up to 72% .
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have explored its potential as an antimycobacterial agent, where various N-pyrazinylbenzamides were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. These compounds showed promising results, indicating that modifications to the pyrazine structure could enhance their biological activity .
Antitumor Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain analogs derived from this compound possess the ability to inhibit cancer cell proliferation. These studies typically employ assays such as MTT to assess cytotoxicity across different cancer cell lines, revealing that some derivatives exhibit selective activity against specific types of cancer cells .
Analytical Applications
Detection in Biological Samples
A significant application of this compound is in analytical toxicology. It serves as a marker for the intake of zopiclone (Imovane), a medication used for insomnia. A qualitative screening technique using high-performance liquid chromatography (HPLC) has been developed to detect this compound in urine samples post-ingestion. The method demonstrated a limit of detection as low as 0.5 µg/mL, making it a reliable parameter for monitoring drug intake .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-amino-5-chloropyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with nucleic acid synthesis in microorganisms, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
- 2-Amino-5-bromopyrazine
- 2-Amino-6-chloropyrazine
- 2-Chloropyridine-4-carboxylic acid
Comparison: 2-Amino-5-chloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the chlorine atom at the fifth position makes it more reactive in nucleophilic substitution reactions compared to 2-amino-6-chloropyrazine .
Biological Activity
2-Amino-5-chloropyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the biochemical properties, cellular effects, mechanisms of action, and potential applications of this compound in various fields, including medicine and agriculture.
This compound interacts with several enzymes and proteins, influencing their activity and function. Notably, it has been shown to interact with serine/threonine-protein kinases, which are crucial for regulating the cell cycle. This interaction can lead to significant alterations in cell proliferation and apoptosis due to its modulation of gene expression related to these processes.
Property | Description |
---|---|
Molecular Formula | C4H4ClN3 |
Molecular Weight | 133.55 g/mol |
Solubility | Soluble in polar solvents; limited solubility in non-polar solvents |
Stability | Stable under ambient conditions; activity may decrease over time due to degradation |
Cellular Effects
The compound exerts profound effects on cellular processes by modulating signaling pathways and cellular metabolism. It has been observed to influence gene expression involved in the cell cycle, leading to changes in cell function. In laboratory settings, variations in dosage have shown that lower doses may have minimal effects while higher doses can result in significant biochemical alterations, including cellular damage and metabolic disruption.
This compound's mechanism of action primarily involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with nucleic acid synthesis in microorganisms, contributing to its antimicrobial properties. The compound's ability to bind with serine/threonine-protein kinases results in the inhibition of kinase activity, affecting downstream signaling pathways crucial for cell survival and proliferation .
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits serine/threonine-protein kinases |
Antimicrobial Activity | Interferes with microbial nucleic acid synthesis |
Gene Expression Modulation | Alters expression of genes involved in the cell cycle |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus , Klebsiella pneumoniae , and Proteus mirabilis . In studies involving synthetic derivatives, certain compounds derived from this compound demonstrated enhanced antibiofilm activity at concentrations below 100 μg/ml, outperforming standard antibiotics like cefixime .
Case Study: Antibiofilm Activity
A study evaluated the antibiofilm potential of synthetic derivatives of 2-amino-5-chlorobenzophenone against several bacterial strains. Results indicated that specific derivatives exhibited strong antibiofilm activity against S. aureus , suggesting potential applications in treating biofilm-related infections .
Applications in Medicine and Agriculture
The compound serves as a valuable intermediate in synthesizing pharmaceuticals targeting bacterial infections. Its unique structure allows for modifications that enhance its biological activity, making it a candidate for drug development. Additionally, this compound shows promise in agricultural applications as a herbicide or plant growth regulator due to its biological activity against various plant pathogens .
Properties
IUPAC Name |
5-chloropyrazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCKAMAVEWVBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510374 | |
Record name | 5-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33332-29-5 | |
Record name | 5-Chloro-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33332-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloropyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-5-CHLOROPYRAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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